Cas no 329216-67-3 (4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol)
4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol Chemical and Physical Properties
Names and Identifiers
-
- 11-[4-(2-Hydroxyethyl)-1-Piperazinyl]-Dibenzo[D, F][1,4]Thiazepine
- Quetiapine hydroxy impurity
- 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol
- DES-HYDROXYETHYL QUETIAPINE
- O-Dealkyl Quetiapine
- Quetiapine Hydroxy Impurity Dihydrochloride Salt
- 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol
- 2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethanol
- 5GWY87J9I4
- Quetiapine EP Impurity I
- EC 700-085-0
- OFLMIXVKBNAUIB-UHFFFAOYSA-N
- STL384226
- NS00004479
- CHEMBL127823
- 2-(4-{2-thia-9-azatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-yl}piperazin-1-yl)ethanol
- Quetiapine Impurity 2(Quetiapine EP Impurity I
- 1-PIPERAZINEETHANOL, 4-DIBENZO(B,F)(1,4)THIAZEPIN-11-YL-
- 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol
- 2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ETHANOL
- J-018938
- DTXSID001211254
- CCG-357083
- BDBM50102315
- AKOS025250075
- QUETIAPINE FUMARATE IMPURITY I [EP IMPURITY]
- UNII-5GWY87J9I4
- CS-0208074
- 2-4-(2-Hydroxyethyl)piperazin-1-yldithiazepin
- SCHEMBL2080473
- 1-Piperazineethanol, 4-dibenzo[b,f][1,4]thiazepin-11-yl-; 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol; 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol
- O-Desalkylquetiapine
- MRF-0000746
- 2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-piperazin-1-yl)-ethanol
- BS-28295
- 329218-14-6
- Desethoxy Quetiapine (hydrochloride)
- QUETIAPINE DESETHOXY [USP IMPURITY]
- 2-(4-(Dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl) ethanol
- (E)-2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethanol
- 329216-67-3
- QUETIAPINE DESETHOXY
- 4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol
-
- MDL: MFCD09260028
- Inchi: 1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2
- InChI Key: OFLMIXVKBNAUIB-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C(C2C=CC=CC1=2)N1CCN(CCO)CC1
Computed Properties
- Exact Mass: 339.14100
- Monoisotopic Mass: 339.14053348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.022 g/l) (25 º C),
- PSA: 64.37000
- LogP: 2.15080
4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B908914-1g |
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4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol |
329216-67-3 | 1g |
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329216-67-3 | 97% | 100mg |
$686 | 2022-09-01 | |
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2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethanol |
329216-67-3 | 97% | 250mg |
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| eNovation Chemicals LLC | D771068-25mg |
Quetiapine Hydroxy Impurity |
329216-67-3 | 97% | 25mg |
$255 | 2024-06-06 | |
| Crysdot LLC | CD11144274-10mg |
2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethanol |
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| Crysdot LLC | CD11144274-25mg |
2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethanol |
329216-67-3 | 97% | 25mg |
$240 | 2024-07-19 |
4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol Suppliers
4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol Related Literature
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Additional information on 4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol
4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol (CAS No. 329216-67-3): A Comprehensive Overview
The compound 4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol, identified by the CAS registry number 329216-67-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, which are widely studied for their unique properties and diverse functionalities in drug design and material science.
The structure of 4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol comprises a dibenzob,f-thiazepine ring system fused with a piperazine moiety and an ethanol group. The dibenzob,f-thiazepine framework is known for its aromatic stability and potential for conjugation, which can enhance the molecule's electronic properties. The piperazine ring, on the other hand, introduces nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions, making this compound highly versatile in chemical reactions.
Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry. For instance, researchers have explored the potential of dibenzob,f-thiazepine derivatives as inhibitors of various enzymes involved in disease pathways. The presence of the piperazine group in this compound further enhances its ability to act as a scaffold for drug design, particularly in targeting protein-protein interactions or modulating receptor activity.
In terms of synthesis, the preparation of 4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Techniques such as Suzuki coupling, Stille coupling, or other cross-coupling reactions are often employed to construct the dibenzob,f-thiazepine core. The introduction of the piperazine and ethanol groups typically involves nucleophilic substitution or amide bond formation strategies.
The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in materials science, particularly in the development of organic semiconductors or advanced materials for electronic devices. Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of such molecules more accurately, facilitating their integration into novel materials.
From an environmental perspective, understanding the degradation pathways and toxicity profiles of 4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol is crucial for its safe handling and disposal. Studies on similar compounds suggest that their biodegradation rates can vary significantly depending on environmental conditions such as pH levels and microbial activity.
In conclusion, 4-Dibenzob,f1,4thiazepin-11-yl-1-piperazineethanol (CAS No. 329216-67-3) represents a promising molecule with wide-ranging applications across multiple disciplines. Its structural features make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover its potential uses and optimize its synthesis pathways, this compound is poised to play a significant role in advancing modern chemistry and medicine.
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